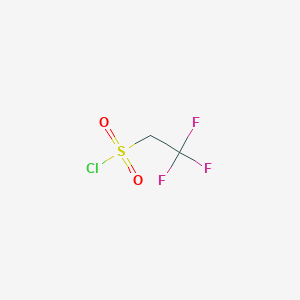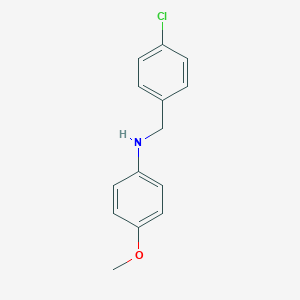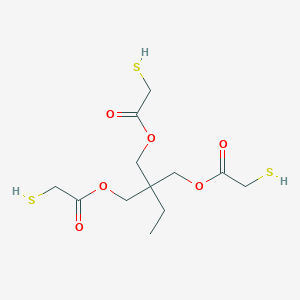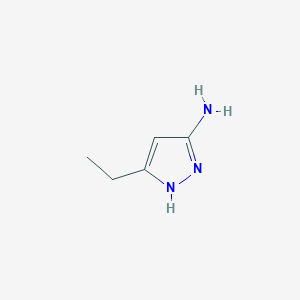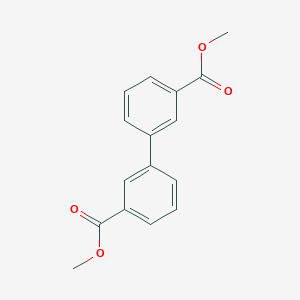
Penflutizide
描述
Penflutizide is a thiazide diuretic drug known for its ability to inhibit the sodium-chloride symporter. It is primarily used to treat hypertension and edema by promoting the excretion of sodium and water from the body. The compound has a molecular formula of C13H18F3N3O4S2 and a molecular weight of 401.43 g/mol .
准备方法
化学反应分析
彭氟噻嗪会经历几种类型的化学反应,包括:
氧化: 彭氟噻嗪在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 该化合物可以使用合适的还原剂进行还原,导致形成还原衍生物。
取代: 彭氟噻嗪可以发生取代反应,其中一个或多个官能团被其他基团取代。
这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及用于取代反应的各种亲核试剂 . 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
彭氟噻嗪具有广泛的科学研究应用,包括:
化学: 它被用作噻嗪类利尿剂及其化学性质研究的模型化合物。
生物学: 研究彭氟噻嗪对细胞过程的影响及其作为研究离子转运机制工具的潜力。
医学: 该化合物用于研究高血压和相关心血管疾病。
作用机制
彭氟噻嗪通过抑制肾单位远曲小管的钠氯同向转运体发挥作用。这种抑制降低了钠的重吸收,导致钠和水的排泄增加,这有助于降低血压和减少水肿。 参与这种机制的分子靶标包括钠氯同向转运体以及各种离子通道和转运体 .
相似化合物的比较
彭氟噻嗪与其他噻嗪类利尿剂类似,例如氢氯噻嗪和氯噻嗪。它在高效力和独特的化学结构方面是独一无二的,其中包括一个三氟甲基。 这种结构特征有助于其独特的药理特性,使其成为研究和治疗应用的宝贵化合物 .
类似的化合物包括:
- 氢氯噻嗪
- 氯噻嗪
- 苯氟噻嗪
- 甲氯噻嗪
这些化合物具有相似的作用机制,但在化学结构和药代动力学特征方面有所不同。
属性
IUPAC Name |
1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHXXQAIVSMYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048815 | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-91-2 | |
| Record name | Penflutizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penflutizide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penflutizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLUTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91NGD0O6FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes penflutizide stand out amongst other thiazide diuretics in terms of phototoxicity?
A: this compound demonstrates a higher potency for photooxidizing lipids compared to other thiazide diuretics like hydrochlorothiazide, methiclothiazide, benzylhydrochlorothiazide, and trichlormethiazide []. This enhanced phototoxicity is evident in its ability to induce lipid peroxidation in the presence of ultraviolet A (UVA) irradiation, a process involving the formation of singlet oxygen [].
Q2: How does this compound-induced photooxidation affect biological membranes?
A: Research indicates that this compound, when exposed to UVA radiation, can cause damage to red blood cell (RBC) membranes []. This damage is linked to the photooxidation of lipids present in the RBC membrane, ultimately leading to cell lysis []. This finding suggests that membrane lipids could be a key target for thiazide phototoxicity.
Q3: Can the enantiomers of this compound be separated, and if so, what method is used?
A: Yes, the enantiomers of this compound, a racemic drug, can be successfully separated using liquid chromatography []. This method employs chiral polyacrylamides as stationary phases to achieve enantiomeric resolution, the effectiveness of which depends on the specific substituents on the drug molecule's heterocyclic ring [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




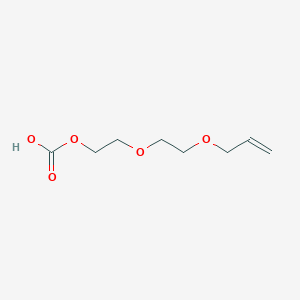


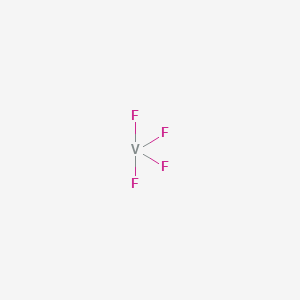
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

